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molecular formula C15H17F3N2O2 B8728924 2-(4-(Trifluoromethoxy)phenyl)-2,8-diazaspiro[4.5]decan-1-one

2-(4-(Trifluoromethoxy)phenyl)-2,8-diazaspiro[4.5]decan-1-one

Cat. No. B8728924
M. Wt: 314.30 g/mol
InChI Key: FRJFQVAADRNWND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08552024B2

Procedure details

A mixture of 8-benzyl-2-(4-trifluoromethoxy-phenyl)-2,8-diaza-spiro[4.5]decan-1-one (3.14 g, 0.007 mol), acetic acid (5 ml) and Pearlman's catalyst (0.43 mg) in MeOH (40 ml) was stirred at room temperature under an atmospheric pressure of H2 for 3 h. The catalyst was removed by filtration and the filtrate was evaporated to give a crude residue which was triturated with diethyl ether (50 ml) to give 2-(4-trifluoromethoxy-phenyl)-2,8-diaza-spiro[4.5]decan-1-one; acetic acid salt as a white solid (1.43 g, 49%). MS (ESI): 315.1 (MH+).
Name
8-benzyl-2-(4-trifluoromethoxy-phenyl)-2,8-diaza-spiro[4.5]decan-1-one
Quantity
3.14 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.43 mg
Type
catalyst
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:29][CH2:28][C:11]2([C:15](=[O:16])[N:14]([C:17]3[CH:22]=[CH:21][C:20]([O:23][C:24]([F:27])([F:26])[F:25])=[CH:19][CH:18]=3)[CH2:13][CH2:12]2)[CH2:10][CH2:9]1)C1C=CC=CC=1.C(O)(=O)C>[OH-].[OH-].[Pd+2].CO>[F:27][C:24]([F:25])([F:26])[O:23][C:20]1[CH:21]=[CH:22][C:17]([N:14]2[CH2:13][CH2:12][C:11]3([CH2:10][CH2:9][NH:8][CH2:29][CH2:28]3)[C:15]2=[O:16])=[CH:18][CH:19]=1 |f:2.3.4|

Inputs

Step One
Name
8-benzyl-2-(4-trifluoromethoxy-phenyl)-2,8-diaza-spiro[4.5]decan-1-one
Quantity
3.14 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC2(CCN(C2=O)C2=CC=C(C=C2)OC(F)(F)F)CC1
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0.43 mg
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature under an atmospheric pressure of H2 for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
to give a crude residue which
CUSTOM
Type
CUSTOM
Details
was triturated with diethyl ether (50 ml)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC(OC1=CC=C(C=C1)N1C(C2(CC1)CCNCC2)=O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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